N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

medicinal chemistry structure–activity relationship hydrogen bonding

Procure N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (CAS 955234-57-8) to secure the N-linked 1,3,4-oxadiazole scaffold with a critical NH hydrogen-bond donor absent in S-linked comparators (e.g., CAS 130781-76-9). This single-atom difference shifts TPSA by ~10 Ų and modulates logP by ~0.3 units, directly influencing passive permeability and target-binding geometry at the alkaline phosphatase phosphate-binding loop. Ideal for medicinal chemistry teams advancing non-competitive ALP inhibitors for bone-mineralization or oncology programs, and for neuroscience groups requiring balanced brain exposure. Avoid scientifically invalid extrapolation from S-linked series data—procure the defined N-linked pharmacophore to generate reproducible structure-activity relationships.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 955234-57-8
Cat. No. B2716085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
CAS955234-57-8
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CSC3=CC=CC=C3
InChIInChI=1S/C17H15N3O2S/c21-15(12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21)
InChIKeyWGTJJYNUUAASQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (CAS 955234-57-8): Procurement-Relevant Identity and Class Placement


N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (C₁₇H₁₅N₃O₂S, MW 325.39 g·mol⁻¹) is a synthetic 1,3,4‑oxadiazole derivative in which the oxadiazole C2 position is N‑linked to a 2‑(phenylthio)acetamide side‑chain . It is a constitutional isomer of the S‑linked series 2‑[(5‑benzyl‑1,3,4‑oxadiazol‑2‑yl)thio]‑N‑(substituted)acetamides, exemplified by 2‑((5‑benzyl‑1,3,4‑oxadiazol‑2‑yl)thio)‑N‑phenylacetamide (CAS 130781‑76‑9) . The compound belongs to a privileged scaffold class actively investigated for alkaline phosphatase (ALP) inhibition, antibacterial activity, and acetylcholinesterase modulation [1][2].

Why N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Acetamides


Within the 5‑benzyl‑1,3,4‑oxadiazole acetamide family, connectivity at the C2 position dramatically alters hydrogen‑bond donor/acceptor capacity, metabolic stability, and target‑binding mode. The N‑linked isomer (CAS 955234‑57‑8) presents an additional H‑bond donor (oxadiazole‑NH) versus the S‑linked comparator (CAS 130781‑76‑9), which is confirmed to bind human alkaline phosphatase in a non‑competitive mode [1]. This single‑atom variation (NH vs. S) shifts the topological polar surface area (TPSA) by approximately 10 Ų and alters predicted logP by ~0.3 units, modifying both passive permeability and solubility [2]. Consequently, activity data obtained on S‑linked analogs—such as the IC₅₀ = 0.420 ± 0.012 µM reported for the most potent derivative in the S‑linked series [1]—cannot be directly extrapolated to the N‑linked scaffold. For researchers requiring a defined N‑linked 2‑(phenylthio)acetamide pharmacophore with predictable hydrogen‑bonding geometry, generic substitution with S‑linked or C‑linked oxadiazole derivatives is scientifically invalid.

Product-Specific Quantitative Differentiation Evidence for N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide


Hydrogen-Bond Donor Count Differentiation: N-Linked (1 HBD) vs. S-Linked (0 HBD) Scaffold

The N‑linked target compound possesses one hydrogen‑bond donor (oxadiazole‑NH), whereas the closest S‑linked constitutional isomer, 2‑((5‑benzyl‑1,3,4‑oxadiazol‑2‑yl)thio)‑N‑phenylacetamide (CAS 130781‑76‑9), has zero oxadiazole‑derived H‑bond donors . This difference is critical for target engagement: crystallographic and docking studies on the S‑linked series show that the oxadiazole ring oxygen and the sulfur atom participate in key interactions, but the absence of an NH limits the donor count available for hinge‑region or catalytic‑site contacts [1]. The additional HBD in the N‑linked scaffold expands the pharmacophore interaction fingerprint without increasing molecular weight.

medicinal chemistry structure–activity relationship hydrogen bonding

Topological Polar Surface Area (TPSA) Shift Alters Predicted Oral Bioavailability Profile

Replacement of the sulfur linker with an NH linker increases the computed TPSA from approximately 66 Ų (S‑linked comparator) to approximately 76 Ų for the target N‑linked compound [1]. Both values remain within the Veber rule threshold (<140 Ų), but the ~10 Ų increment places the N‑linked compound closer to the optimal range for central nervous system penetration (TPSA < 60–70 Ų is preferred for blood–brain barrier permeation) while remaining favorable for oral absorption (TPSA < 140 Ų) [2].

ADME drug-likeness physicochemical property

Alkaline Phosphatase Inhibition Potency Window: Class-Level Benchmarking Against the S-Linked Series

The closest published biological data derive from the S‑linked series (compounds 9a–j in Iqbal et al., 2019), where the most potent derivative 9h exhibited an IC₅₀ of 0.420 ± 0.012 µM against human tissue‑non‑specific alkaline phosphatase, a ~6.7‑fold improvement over the KH₂PO₄ standard (IC₅₀ = 2.80 µM) [1]. The N‑linked target compound has not been evaluated in the same assay; however, docking studies on the S‑linked series reveal that the oxadiazole sulfur does not form a direct polar contact with the catalytic zinc ions, suggesting that an NH linker at the same position could engage the phosphate‑binding loop via an additional hydrogen bond, potentially improving binding enthalpy [1]. This class‑level inference provides a testable hypothesis for ALP inhibitor programs.

alkaline phosphatase inhibition enzyme kinetics lead optimization

Metabolic Stability Advantage: NH Linker Resists Thioether Oxidative Clearance

Thioether (sulfide) linkages in drug-like molecules are susceptible to cytochrome P450‑mediated S‑oxidation to sulfoxide and sulfone metabolites, a recognized metabolic soft spot that can accelerate hepatic clearance [1]. The S‑linked comparator (CAS 130781‑76‑9) contains a thioether bridge connecting the oxadiazole to the acetamide, whereas the N‑linked target compound uses an amine (NH) bridge that is inherently resistant to oxidative S‑modification [2]. In vitro microsomal stability studies on related oxadiazole‑thioether series have demonstrated half‑lives reduced by 40–60% compared to their NH‑linked counterparts [3], though direct data on the target compound are pending.

drug metabolism pharmacokinetics structural alert

Procurement-Relevant Application Scenarios for N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide (CAS 955234-57-8)


Lead-Like Scaffold for Alkaline Phosphatase Inhibitor Optimization with Distinct H-Bonding Capacity

Based on the class‑level ALP inhibition evidence [1], the N‑linked 5‑benzyl‑1,3,4‑oxadiazole scaffold provides an additional hydrogen‑bond donor that is absent in the S‑linked series [2]. Medicinal chemistry teams pursuing non‑competitive ALP inhibitors for bone‑mineralization disorders or oncology can deploy this compound as a starting point for structure‑based optimization, leveraging the NH donor to probe contacts in the phosphate‑binding loop that the S‑linked lead 9h (IC₅₀ = 0.420 µM) cannot access.

CNS-Penetrant Probe Development Exploiting Intermediate TPSA Profile

The predicted TPSA of approximately 76 Ų positions the target compound in the intermediate range where both oral absorption and moderate CNS penetration are achievable [3]. This differentiates it from the lower‑TPSA S‑linked comparator (~66 Ų), which may favor peripheral restriction. Neuroscience programs requiring balanced brain exposure can prioritize procurement of the N‑linked compound for cassette screening in MDCK‑MDR1 permeability assays.

Metabolically Stable Replacement for Thioether-Containing Acetamide Leads

For research groups advancing oxadiazole‑acetamide leads that contain a thioether bridge (e.g., the antibacterial AChE inhibitor series [4]), the NH‑linked target compound eliminates the S‑oxidation metabolic liability while preserving the key pharmacophoric elements—5‑benzyl‑oxadiazole and phenylthio‑acetamide. This makes it a direct 'NH‑swap' candidate for comparative microsomal stability profiling and in vivo pharmacokinetic studies [5].

Selectivity Profiling Against Acetylcholinesterase and Lipoxygenase Isoforms

The 2017 Siddiqui et al. study on S‑linked analogs reported weak dual inhibition of acetylcholinesterase and lipoxygenase [4]. The N‑linked constitutional isomer offers a structurally orthogonal chemotype to probe whether the NH connectivity shifts selectivity between these targets. Procurement of the N‑linked compound enables head‑to‑head selectivity panels that can identify connectivity‑driven target bias, informing patent strategy around the 5‑benzyl‑1,3,4‑oxadiazole acetamide composition‑of‑matter space.

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.